molecular formula C7H16N2 B1497607 (R)-2-Isopropylpiperazine CAS No. 207284-25-1

(R)-2-Isopropylpiperazine

Cat. No. B1497607
CAS RN: 207284-25-1
M. Wt: 128.22 g/mol
InChI Key: HBCSNWKQNPKIHK-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of ®-IPP involves several methods, including C–H functionalization . Recent advances in synthetic methods have focused on functionalizing the carbon atoms of the piperazine ring. Photoredox and other innovative approaches have been explored to achieve efficient synthesis .

Scientific Research Applications

Ecological Risk Assessment of Triazine Herbicides

Development of Antimicrobial Agents

A novel class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones, which includes derivatives of (R)-2-Isopropylpiperazine, has been synthesized using N-formylation. These compounds exhibit promising in vitro antimicrobial properties against bacteria and fungi. The study highlights the potential of such compounds in developing new antimicrobial agents with significant efficacy (Patel & Park, 2015).

HIV-1 Replication Inhibition

Bisheteroarylpiperazines, including compounds structurally related to this compound, have been identified as potent inhibitors of HIV-1 reverse transcriptase, a key enzyme in HIV replication. One such compound, U-90152, demonstrated significant inhibitory effects on HIV-1 RT and effectively blocked HIV-1 replication in infected lymphocytes. This highlights the potential therapeutic applications of these compounds in HIV treatment (Dueweke et al., 1993).

Synthesis of Glucokinase Activators

The synthesis of glucokinase activators, which are potential therapeutic agents for type-2 diabetes, involves chiral compounds related to this compound. The process development for the synthesis of these activators highlights the importance of chiral intermediates in the pharmaceutical industry, particularly in the context of diabetes treatment (Yamashita et al., 2017).

LRRK2 Inhibitors for Parkinson's Disease Therapy

Research into leucine-rich repeat kinase 2 (LRRK2) inhibitors, which have implications for Parkinson's disease therapy, involves small molecule inhibitors that include aminopyrazoles structurally related to this compound. These inhibitors have shown promising results in preclinical efficacy and safety studies, opening avenues for developing disease-modifying therapies for Parkinson's disease (Estrada et al., 2014).

Future Directions

: UNODC Manual on Piperazines : Recent Advances in the Synthesis of Piperazines

properties

IUPAC Name

(2R)-2-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCSNWKQNPKIHK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652281
Record name (2R)-2-(Propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207284-25-1
Record name (2R)-2-(1-Methylethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207284-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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